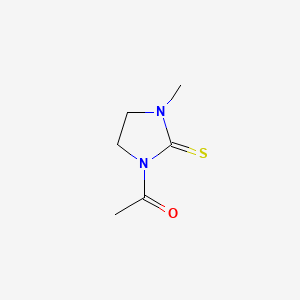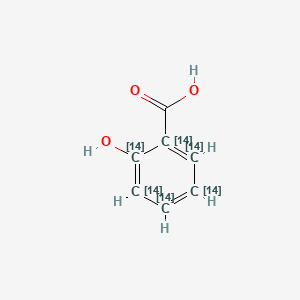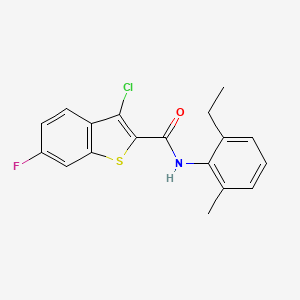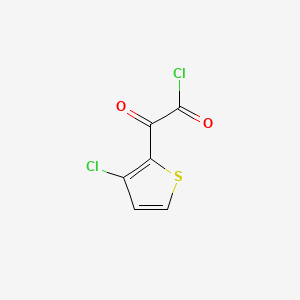
2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride is an organic compound that belongs to the class of acyl chlorides It features a thiophene ring substituted with a chlorine atom at the 3-position and an oxoacetyl chloride group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride typically involves the chlorination of thiophene derivatives followed by acylation. One common method includes the reaction of 3-chlorothiophene with oxalyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Major Products:
Amides, esters, and thioesters: from substitution reactions.
Alcohols: from reduction reactions.
Sulfoxides and sulfones: from oxidation reactions.
Applications De Recherche Scientifique
2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(3-Chlorothiophen-2-yl)-2-oxoacetyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site being acylated.
Comparaison Avec Des Composés Similaires
- 2-(3-Bromothiophen-2-yl)-2-oxoacetyl chloride
- 2-(3-Methylthiophen-2-yl)-2-oxoacetyl chloride
- 2-(3-Nitrothiophen-2-yl)-2-oxoacetyl chloride
Comparison:
- Reactivity: The presence of different substituents (e.g., chlorine, bromine, methyl, nitro) on the thiophene ring can significantly influence the reactivity and selectivity of the compound in chemical reactions.
- Applications: While all these compounds can serve as acylating agents, their specific applications may vary based on their reactivity and the nature of the substituent. For example, the nitro-substituted compound may have enhanced reactivity in electrophilic aromatic substitution reactions.
Propriétés
Formule moléculaire |
C6H2Cl2O2S |
|---|---|
Poids moléculaire |
209.05 g/mol |
Nom IUPAC |
2-(3-chlorothiophen-2-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C6H2Cl2O2S/c7-3-1-2-11-5(3)4(9)6(8)10/h1-2H |
Clé InChI |
HDZVJMMHZGQBKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Cl)C(=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
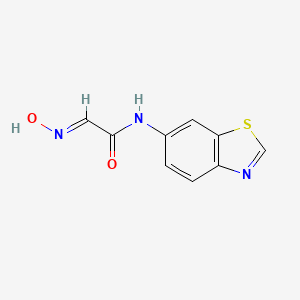

![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
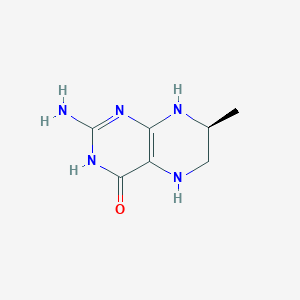
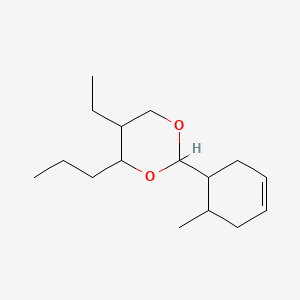
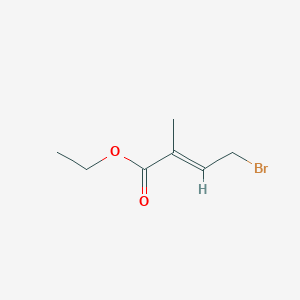

![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)

